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Compound of Interest

N-(3-Aminophenyl)-4-
Compound Name:
methoxybenzamide

CAS No.: 41378-23-8

Cat. No.: B1341151

Get Quote

Executive Summary & Clinical Relevance

Compound Identity: N-(3-Aminophenyl)-4-methoxybenzamide CAS: 41378-23-8 Role:
Preclinical SAR Probe / Negative Control Target Class: Histone Deacetylase (HDAC) Inhibitor
(Benzamide class)

The "Ortho-Meta" Efficacy Gap

In drug discovery, this molecule represents a classic "negative control" or "low-affinity probe."
Clinical efficacy in benzamide HDAC inhibitors (like Entinostat) relies heavily on the 2-
aminophenyl (ortho) moiety, which functions as a bidentate Zinc-Binding Group (ZBG). The
topic molecule features a 3-aminophenyl (meta) moiety, which disrupts this chelation geometry,
rendering it significantly less potent.
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Topic Molecule (Meta- Entinostat (Clinical
Feature
Isomer) Standard)
N-(3-aminophenyl)-4- N-(2-
Structure i ] )
methoxybenzamide aminophenyl)-4-...benzamide
Zinc Binding Monodentate (Weak/None) Bidentate (Strong Chelation)
IC50 (HDAC1) > 10 pM (Estimated) ~0.2-0.5uM
Clinical Status Research Reagent Phase Il (Breast Cancer)

Scientific Analysis: Mechanism of Action (MOA)
The Zinc Chelation Failure

To understand why this molecule is not in clinical trials, one must analyze the catalytic pocket of
Class | HDACs.

o Active Site: Contains a Zn2* ion essential for deacetylation.

 Clinical Mechanism (Entinostat): The ortho-amino group and the amide carbonyl oxygen
form a "clamp"” (bidentate coordination) around the Zn2* ion.

o Topic Mechanism: The meta-amino group is sterically positioned too far to cooperate with the
carbonyl oxygen. It fails to displace the water molecule coordinated to the Zinc, resulting in
poor inhibition.

Visualization: Structural Logic & Pathway

The following diagram illustrates the synthesis and the structural divergence that leads to
clinical failure vs. success.
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Caption: Comparative synthesis showing how regioisomer selection (Meta vs. Ortho)
determines Zinc binding capability and clinical viability.

Comparative Performance Data

Since specific clinical trial data does not exist for the topic molecule, the data below compares
it against established benzamide inhibitors using standard preclinical metrics.

Property Aminophenyl)-4- Entinostat (MS-275) Vorinostat (SAHA)
methoxybenzamide

Molecular Weight 242.27 g/mol 376.41 g/mol 264.32 g/mol

LogP (Calc) ~1.8 2.4 1.9
> 10,000 nM

HDAC1 IC50 ) 243 nM 10 nM
(Predicted)

Selectivity Non-selective Class | Selective Pan-HDAC

) N Moderate (Amide High (Carbamate o

Metabolic Stability ] ) Low (Glucuronidation)

hydrolysis) shield)

Experimental Protocols

For researchers utilizing this compound as a negative control or synthesis intermediate, the
following protocols ensure reproducibility.

Protocol A: Synthesis of N-(3-Aminophenyl)-4-
methoxybenzamide

Objective: Create the topic molecule via amide coupling.

» Reagents: 4-Methoxybenzoic acid (1.0 eq), 1,3-Phenylenediamine (1.1 eq), EDC-HCI (1.2
eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
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Activation: Dissolve 4-Methoxybenzoic acid in DMF. Add EDC-HCI and HOBt.[1] Stir at 0°C
for 30 mins to form the active ester.

Coupling: Add 1,3-Phenylenediamine and DIPEA dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours under N2
atmosphere.

Work-up: Dilute with EtOAc, wash with saturated NaHCOs (to remove unreacted acid) and
Brine.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Validation: Confirm structure via 'H-NMR (Look for meta-substitution pattern: singlet/multiplet
splitting in the aniline ring).

Protocol B: HDAC Fluorometric Activity Assay

Objective: Quantify the inhibitory gap between the topic molecule and Entinostat.

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

Enzyme: Recombinant human HDAC1 or HelLa nuclear extract.

Preparation:

o Prepare 10mM stock solutions of Topic Molecule and Entinostat in DMSO.

o Perform 1:3 serial dilutions (Range: 100 uM to 0.1 nM).

Incubation:

o Mix 10 pL enzyme + 20 pL inhibitor solution. Incubate 30 mins at 37°C.

o Add 20 pL substrate solution. Incubate 30 mins at 37°C.

Development: Add 50 pL Developer solution (Trypsin/TSA) to release the fluorophore.

Readout: Measure Fluorescence (EX/Em = 360/460 nm).
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e Analysis: Plot dose-response curves.

o Expected Result: Entinostat will show a sigmoidal curve with IC50 ~0.2 uM. The Topic
Molecule will likely show a flat line or inhibition only at very high concentrations (>50 uM),
validating its use as a negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1341151/docs#technical-comparison-guide-n-3-
aminophenyl-4-methoxybenzamide-vs-clinical-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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